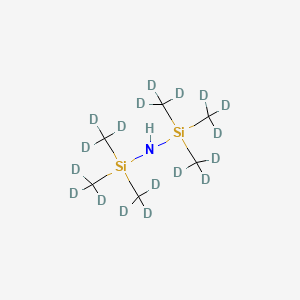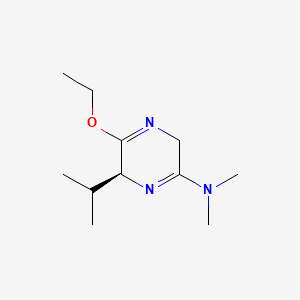![molecular formula C30H47N3O7SSi2 B590745 N-Benzoyl-2'-o-[(methylthio)methyl]-3',5'-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine CAS No. 139434-68-7](/img/structure/B590745.png)
N-Benzoyl-2'-o-[(methylthio)methyl]-3',5'-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzoyl-2’-o-[(methylthio)methyl]-3’,5’-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine is a synthetic compound with the molecular formula C30H47N3O7SSi2 and a molecular weight of 649.95 g/mol . This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
Métodos De Preparación
The synthesis of N-Benzoyl-2’-o-[(methylthio)methyl]-3’,5’-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine can be achieved through various synthetic routes. One common method involves the reaction of dimethyl sulfoxide with N4-Benzoyl-3’,5’-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine . The reaction conditions typically include the use of specific reagents and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N-Benzoyl-2’-o-[(methylthio)methyl]-3’,5’-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the formation of different derivatives of the compound.
Aplicaciones Científicas De Investigación
N-Benzoyl-2’-o-[(methylthio)methyl]-3’,5’-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine has several scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology, it may be used to study the interactions of nucleoside analogs with biological molecules. In medicine, it can be utilized in the development of new therapeutic agents or as a tool to investigate the mechanisms of action of existing drugs. In industry, it may be employed in the production of specialized chemicals or materials .
Mecanismo De Acción
The mechanism of action of N-Benzoyl-2’-o-[(methylthio)methyl]-3’,5’-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to nucleic acids or proteins, thereby modulating their function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N-Benzoyl-2’-o-[(methylthio)methyl]-3’,5’-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine can be compared with other similar compounds, such as other nucleoside analogs or disiloxane derivatives . These compounds may share similar structural features or chemical properties but differ in their specific applications or mechanisms of action.
Propiedades
IUPAC Name |
N-[1-[(6aR,8R,9R,9aR)-9-(methylsulfanylmethoxy)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H47N3O7SSi2/c1-19(2)42(20(3)4)37-17-24-26(39-43(40-42,21(5)6)22(7)8)27(36-18-41-9)29(38-24)33-16-15-25(32-30(33)35)31-28(34)23-13-11-10-12-14-23/h10-16,19-22,24,26-27,29H,17-18H2,1-9H3,(H,31,32,34,35)/t24-,26-,27-,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVIBHROGHPVKN-UNXBZVTQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)OCSC)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)OCSC)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47N3O7SSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Bicyclo[3.1.0]hexane, 2-(dichloromethyl)-, (1-alpha-,2-ba-,5-alpha-)- (9CI)](/img/new.no-structure.jpg)

![[(1R,2S,4S,6R,7S,10S,11R,18R)-7,11-dimethyl-14-oxo-6-[(1R)-1-[(3R,5R)-5,6,6-trimethyl-1-(2-methylsulfanyl-2-oxoethyl)-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-18-yl] acetate](/img/structure/B590664.png)





![4-[(E)-Methoxydiazenyl]benzoyl chloride](/img/structure/B590685.png)
